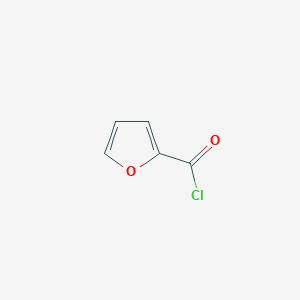

2-Furoyl chloride

Descripción general

Descripción

It is a corrosive liquid that is more irritating to the eyes than benzoyl chloride . This compound is a useful pharmaceutical intermediate and is employed in the synthesis of various pharmaceuticals, including mometasone furoate, an anti-inflammatory prodrug used in the treatment of skin disorders, hay fever, and asthma .

Métodos De Preparación

2-Furoyl chloride was first prepared in 1924 by Gelissen by refluxing 2-furoic acid in excess thionyl chloride on a water bath . The preparation method involves using furan carboxylic acid as the raw material and thionyl chloride as the reagent. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves using phosgene as a reagent in the presence of a catalyst, followed by vacuum distillation to obtain this compound .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

2-Furoyl chloride reacts with nucleophiles via its electrophilic carbonyl carbon, forming esters, amides, and other derivatives .

Reaction with Alcohols

Reacting with alcohols produces furoate esters:

Examples :

- Mometasone furoate synthesis : Reaction with mometasone alcohol yields this anti-inflammatory drug .

- Glycerol esterification : Forms tri(2-furoyl) glycerol, confirmed via IR and elemental analysis .

Reaction with Amines

Amidation generates furoamide derivatives:

Examples :

- Chloralfuramides : Synthesized by reacting with chloral hydrate derivatives .

- S-2-Furoyl glutathione : Used to study enzymatic detoxification pathways .

Electrochemical Transformations

Controlled potential electrolysis in non-aqueous media yields complex furan derivatives :

Key Product :

Electrolysis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Electrolyte | Tetrabutylammonium perchlorate | |

| Solvent | Acetonitrile | |

| Potential | -1.8 V (vs. SCE) |

Organometallic Catalyzed Reactions

Palladium-catalyzed coupling with alkenes forms α,β-unsaturated ketones :

Applications :

Polymerization and Crosslinking

Reacts with polyethoxylated alcohols to form crosslinked polymers :

Mechanism :

Industrial Use :

Hydrolysis and Stability

This compound hydrolyzes in water but is more stable than benzoyl chloride :

Kinetic Data :

| Condition | Half-Life | Reference |

|---|---|---|

| 25°C, neutral pH | ~24 hours | |

| 80°C, acidic pH | <1 hour |

Reactivity Comparison with Other Acyl Chlorides

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Furoyl chloride is predominantly utilized in the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following are key applications within this domain:

- Mometasone Furoate Production : Mometasone furoate is a synthetic corticosteroid used to treat inflammatory skin conditions, hay fever, and asthma. The synthesis of mometasone furoate heavily relies on this compound as an acylating agent, enhancing the efficiency and yield of the reaction process .

- Ceftiofur Synthesis : Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine. The production of ceftiofur involves this compound as a key intermediate, facilitating the acylation necessary for its synthesis .

- Other Pharmaceuticals : Additional APIs synthesized using this compound include:

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the production of pesticides. Its application enhances the properties of acylation agents, making it more effective than its precursor, furoic acid. Key uses include:

- Pesticide Intermediates : The compound is utilized to synthesize various herbicides and insecticides. The increasing demand for chemical pesticides globally has driven the growth in this area, with global pesticide sales reaching approximately 4.19 million tons in 2019 .

Market Insights

The market for this compound is projected to grow significantly, with estimates suggesting it could reach a value of approximately $130.6 million by 2027 , growing at a compound annual growth rate (CAGR) of 5.2% from 2022 to 2027 . This growth is primarily driven by:

- The expanding pharmaceutical industry, particularly due to rising cases of allergies and respiratory conditions necessitating effective treatments.

- Increased agricultural activity requiring more efficient pesticide formulations.

Data Table: Key Applications of this compound

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Corticosteroid production | Mometasone furoate |

| Antibiotic synthesis | Ceftiofur | |

| Anti-parasitic agents | Diloxanide furoate | |

| Other APIs | Furalaxyl, Prazosin | |

| Agrochemicals | Pesticide intermediates | Various herbicides and insecticides |

Case Studies

-

Synthesis of Mometasone Furoate :

A study demonstrated that using this compound in the synthesis pathway significantly improved yield and purity when compared to traditional methods using other acylating agents. The reaction conditions were optimized to enhance efficiency while minimizing waste products . -

Development of Pesticides :

Research highlighted the successful application of this compound in developing new pesticide formulations that exhibit improved efficacy against common agricultural pests while reducing environmental impact through targeted action mechanisms .

Mecanismo De Acción

The mechanism of action of 2-furoyl chloride involves its reactive acyl chloride group. This group is highly reactive due to the chloride ion’s propensity to leave, forming a highly reactive acylium ion . This acylium ion can then react with nucleophiles, leading to the formation of various furoyl derivatives.

Comparación Con Compuestos Similares

2-Furoyl chloride can be compared with other acyl chlorides such as:

Benzoyl chloride: Unlike this compound, benzoyl chloride is less irritating to the eyes.

2-Thiophenecarbonyl chloride: This compound is similar in structure but contains a thiophene ring instead of a furan ring.

2-Chloronicotinyl chloride: This compound contains a pyridine ring and is used in similar acylation reactions.

This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.

Actividad Biológica

2-Furoyl chloride, a furan acyl chloride, is a compound of significant interest in pharmaceutical chemistry due to its versatile applications and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, structure-activity relationships (SAR), and its role as a pharmaceutical intermediate.

This compound is synthesized through the reaction of furoic acid with thionyl chloride, resulting in the formation of the acyl chloride. This compound is characterized by its reactive acyl chloride functional group, which facilitates its use in various chemical reactions, particularly in the synthesis of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives containing the 2-furoyl moiety. For instance, modifications of madecassic acid with a 2-furoyl group demonstrated potent antiproliferative activity against specific cancer cell lines harboring the B-Raf V600E mutation. The mechanism of action involves inhibition of the ERK signaling pathway, which is crucial for cancer cell proliferation .

Table 1: Antiproliferative Activity of 2-Furoyl Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5 | Colo205 | 75 | B-Raf V600E inhibition |

| 12 | Malme-3M | 50 | ERK pathway inhibition |

| 17 | SK-Mel-28 | 60 | Reduction of Raf protein levels |

Protein Tyrosine Kinase Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit protein tyrosine kinases (PTKs). A series of furan-2-yl(phenyl)methanone derivatives were synthesized and tested for their PTK inhibitory activity. Notably, certain derivatives exhibited IC50 values lower than that of genistein, a well-known PTK inhibitor. The presence and position of hydroxyl groups on the phenyl ring were found to significantly influence this activity .

Table 2: PTK Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives

| Compound | IC50 (μM) | Hydroxyl Groups | Halogen Substituents |

|---|---|---|---|

| 4a | 4.66 | 2 | Cl |

| 8c | 2.72 | 2 | Br |

| 22c | 4.62 | 3 | Cl |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the number and position of substituents, particularly hydroxyl and halogen groups on the phenyl ring, are crucial for enhancing the biological activity of compounds derived from this compound. Compounds with multiple hydroxyl groups showed improved PTK inhibitory effects compared to those with fewer or no hydroxyl substituents .

Applications in Pharmaceuticals

This compound plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds, including mometasone furoate, an anti-inflammatory prodrug used to treat skin diseases and respiratory conditions such as asthma and hay fever . The increasing demand for effective treatments in these areas drives research into optimizing synthesis routes involving this compound.

Case Studies

- Mometasone Furoate Synthesis : The synthesis process for mometasone furoate involves the use of this compound as a key intermediate. This compound facilitates superior chemical synthesis necessary for producing high-efficacy pharmaceuticals targeted at inflammatory conditions.

- Anticancer Drug Development : Research focusing on derivatives containing the furoyl group has led to promising results in targeting B-Raf V600E mutations common in melanoma and other cancers. The derivatives have shown selective cytotoxicity towards these cancer cells while sparing normal cells, highlighting their therapeutic potential .

Propiedades

IUPAC Name |

furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKFKYVSBNYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060176 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-69-5, 1300-32-9 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.